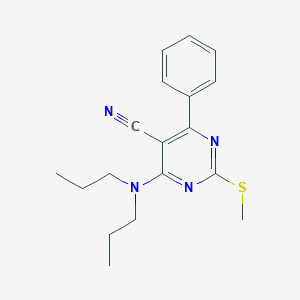![molecular formula C18H20N2O5S B253979 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide, commonly known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research for over three decades. E-64 has been found to have a significant impact on a variety of biochemical and physiological processes, making it an important tool for understanding the mechanisms of action of various enzymes and proteins.
Mecanismo De Acción
E-64 works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This inhibition can have a significant impact on various biochemical and physiological processes, including protein degradation, cell signaling, and immune response.
Biochemical and Physiological Effects:
E-64 has been found to have a variety of biochemical and physiological effects, including the inhibition of proteolysis, the induction of apoptosis, and the modulation of immune response. It has also been found to have a significant impact on the activity of various enzymes and proteins, including cathepsins, calpains, and caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-64 has several advantages for use in lab experiments, including its high specificity for cysteine proteases, its irreversibility of inhibition, and its ability to penetrate cell membranes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research involving E-64, including the development of more selective cysteine protease inhibitors, the investigation of its potential therapeutic applications, and the exploration of its impact on various physiological processes. Additionally, further studies are needed to fully understand the mechanisms of action of E-64 and its potential impact on human health.
Métodos De Síntesis
E-64 can be synthesized through a multistep process that involves the reaction of various chemicals, including ethyl 2-oxoacetate, phenylacetic acid, and 2-ethoxyaniline. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
E-64 has been widely used in scientific research to study the mechanisms of action of various enzymes and proteins. It has been found to be particularly effective in inhibiting cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes, including digestion, apoptosis, and immune response.
Propiedades
Nombre del producto |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
|---|---|
Fórmula molecular |
C18H20N2O5S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-16-11-7-6-10-15(16)20-18(22)13-26(23,24)12-17(21)19-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
HJRKCVXBHANEKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)



![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)